molecular formula C20H26N4O4 B2504462 2-(3,5-dimethylphenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)acetamide CAS No. 1169999-67-0

2-(3,5-dimethylphenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)acetamide

Cat. No. B2504462
CAS RN: 1169999-67-0
M. Wt: 386.452
InChI Key: OVKWOIQQGQTDGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetamide derivatives has been a subject of interest due to their potential pharmacological activities. For instance, a group of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides and their amine analogs were synthesized and evaluated for anticonvulsant activity, with one compound showing significant efficacy . Similarly, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene, followed by recrystallization to achieve the desired product . Another study reported the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, with improvements in the reduction, acetylation, and ethylation steps, leading to a high overall yield and purity suitable for scale-up production .

Molecular Structure Analysis

The molecular structure of acetamide derivatives has been elucidated using various spectroscopic techniques. For example, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined using X-ray diffraction, revealing intermolecular hydrogen bonds and intramolecular interactions that contribute to its stability . In another study, vibrational spectroscopy and molecular docking studies of a quinazolin-2-ylthio acetamide derivative were conducted, with FT-IR and FT-Raman wavenumbers compared to theoretical values from DFT calculations, indicating a good agreement .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be inferred from their synthesis and interaction with biological targets. The anticonvulsant activity of certain acetamide derivatives is attributed to the inhibition of voltage-gated sodium currents and enhancement of the GABA effect . Moreover, the antifungal activity of morpholin-3-yl-acetamide derivatives is linked to their ability to act as fungicidal agents against various fungal species . The anti-HIV-1 activity of pyrimidin-4(3H)-one derivatives is related to their virus-inhibiting properties, suppressing the reproduction of the human immunodeficiency virus .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are crucial for their pharmacological profiles. The introduction of a gem-dimethyl group on the morpholin-2-one core of certain derivatives led to improved plasmatic stability while maintaining antifungal activity . The nonlinear optical properties of a quinazolin-2-ylthio acetamide derivative were investigated, revealing significant hyperpolarizability parameters, which could be indicative of potential applications in materials science . Additionally, the cocrystallization of dimethylglyoxime with N-heterocyclic aromatic compounds and acetamide was studied, providing insights into the intermolecular interactions and crystal packing of these compounds .

Scientific Research Applications

Antifungal and Antimicrobial Applications

Research has identified derivatives of the specified compound as potential antifungal and antimicrobial agents. Bardiot et al. (2015) discovered that 2-(2-oxo-morpholin-3-yl)-acetamide derivatives exhibit fungicidal properties against Candida and Aspergillus species, indicating their potential as broad-spectrum antifungal agents. Their study also highlighted an improvement in plasmatic stability through structural modifications, which is crucial for drug development (Bardiot et al., 2015). Similarly, Hossan et al. (2012) synthesized antimicrobial agents using citrazinic acid, demonstrating significant antibacterial and antifungal activities, showcasing the compound's versatility in addressing various microbial threats (Hossan et al., 2012).

Anticancer Potential

The derivative N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and its structure analyzed for anticancer applications. Sharma et al. (2018) elucidated its structure and performed a docking analysis targeting the VEGFr receptor, which is a critical component in tumor growth and metastasis. Their findings suggest the compound's potential in cancer therapy, supported by in silico modeling (Sharma et al., 2018).

properties

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-15-9-16(2)11-17(10-15)28-13-19(25)21-3-6-27-20-12-18(22-14-23-20)24-4-7-26-8-5-24/h9-12,14H,3-8,13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKWOIQQGQTDGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NCCOC2=NC=NC(=C2)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethylphenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)acetamide

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